1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]methanamine
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Overview
Description
(E)-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINE typically involves the condensation of 3,4-dihydro-2H-1-benzopyran-1-ylmethylamine with 2,4,5-trimethoxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various substituted benzopyran derivatives.
Scientific Research Applications
(E)-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: The compound is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.
3,4-Dihydro-8-hydroxy-3-methylisocoumarin: A hydroxylated derivative with potential biological activities.
Isochroman-1-one: A related compound with a similar benzopyran core structure.
Uniqueness
(E)-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINE is unique due to the presence of both the dihydrobenzopyran and trimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H23NO4/c1-22-17-11-19(24-3)18(23-2)10-15(17)12-21-13-20-16-7-5-4-6-14(16)8-9-25-20/h4-7,10-12,20H,8-9,13H2,1-3H3 |
InChI Key |
IQKQNFKKKWZNTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NCC2C3=CC=CC=C3CCO2)OC)OC |
Origin of Product |
United States |
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